molecular formula C8H5BrClN B6283987 2-bromo-6-chloro-4-methylbenzonitrile CAS No. 135340-79-3

2-bromo-6-chloro-4-methylbenzonitrile

Cat. No.: B6283987
CAS No.: 135340-79-3
M. Wt: 230.5
InChI Key:
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Description

2-bromo-6-chloro-4-methylbenzonitrile is an organic compound with the molecular formula C8H5BrClN. It is a substituted benzonitrile, characterized by the presence of bromine, chlorine, and methyl groups on the benzene ring. This compound is used in various chemical syntheses and research applications due to its unique reactivity and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-bromo-6-chloro-4-methylbenzonitrile can be synthesized through several methods. One common approach involves the bromination and chlorination of 4-methylbenzonitrile. The reaction typically uses bromine and chlorine in the presence of a suitable catalyst under controlled conditions to ensure selective substitution at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-chloro-4-methylbenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines or alkoxides.

    Oxidation: The methyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted amines or ethers.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include primary amines.

Scientific Research Applications

2-bromo-6-chloro-4-methylbenzonitrile is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As a precursor in the development of potential therapeutic agents.

    Industry: In the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-bromo-6-chloro-4-methylbenzonitrile depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in nucleophilic substitution, oxidation, and reduction reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-6-chloro-4-methylbenzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it valuable in synthetic chemistry and various research applications, where selective reactivity is crucial .

Properties

CAS No.

135340-79-3

Molecular Formula

C8H5BrClN

Molecular Weight

230.5

Purity

95

Origin of Product

United States

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